molecular formula C11H16ClNO2 B2578276 (R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride CAS No. 340188-50-3

(R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride

Cat. No. B2578276
CAS RN: 340188-50-3
M. Wt: 229.7
InChI Key: ATSZQDTVNRNXKB-HNCPQSOCSA-N
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Description

“®-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride” is a type of ester. Esters are widespread in nature and are often associated with pleasant-smelling liquids, responsible for the fragrant odors of fruits and flowers . They are also present in animal fats and in many biologically important molecules .


Synthesis Analysis

Esters are usually prepared from carboxylic acids by the methods already discussed. Carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . A series of amino acid methyl ester hydrochlorides were prepared in good to excellent yields by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane .


Molecular Structure Analysis

The molecular structure of esters involves a carbonyl group adjacent to an ether group . The part of the molecule derived from the carboxylic acid has three carbon atoms. It is called propionate (common) or propanoate (IUPAC) .


Chemical Reactions Analysis

Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . An ester is hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .

Scientific Research Applications

Mechanism of Action

The mechanism of ester reduction is similar to that of acid chloride reduction in that a hydride ion first adds to the carbonyl group, followed by elimination of alkoxide ion to yield an aldehyde . When ethyl propanoate labeled with 18 O in the ether-like oxygen is hydrolyzed in aqueous NaOH, the 18 O label shows up exclusively in the ethanol product .

Safety and Hazards

The safety data sheet for a similar compound, ethyl formate, classifies it as Flam. Liq. 2; Acute Tox. 4; Eye Irrit. 2A; STOT SE 3; H225, H302, H332, H319, H335 . This indicates that it is flammable, toxic if swallowed or inhaled, and can cause eye irritation and respiratory irritation.

Future Directions

Amino acid methyl esters are important intermediates in organic synthesis, which have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and polymer materials . The use of trimethylchlorosilane (TMSCl) with methanol at room temperature is an efficient reagent for esterification of amino acids of all classes . This method is advantageous due to its easy operation, mild reaction conditions, simple workup, and good to excellent yields .

properties

IUPAC Name

ethyl (3R)-3-amino-3-phenylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSZQDTVNRNXKB-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride

Synthesis routes and methods

Procedure details

DL-3-amino-3-phenylpropionic acid (5.4 g, 0.032 moles) was added to saturated HCl (100 ml) in ethanol. The reaction mixture was stirred for 4 hours at room temperature under nitrogen. HCl in ethanol was removed under vacuum to afford a residue. The concentrated residue was trituated with ethyl acetate. The ethyl acetate was then removed in vacuum and the procedure was repeated twice. The resulting residue was dried under high vacuum to give a yellow solid (7.4 g, 98.6% yield). 1H NMR (400 MHz, CD3OD) δ 7.46-7.41 (m, 5H), 4.70 (m, 1H), 4.16-4.11 (m, 2H), 3.11-2.96 (m, 2H), 1.19 (t, 3H, 7.18 Hz). HRMS (M+H) calculated for C11H15N1O2 194.1176, found 194.1210.
Quantity
5.4 g
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100 mL
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Yield
98.6%

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